molecular formula C9H8O6 B14007601 4,4'-Methanediylbis(3-hydroxyfuran-2(5h)-one) CAS No. 949-33-7

4,4'-Methanediylbis(3-hydroxyfuran-2(5h)-one)

Cat. No.: B14007601
CAS No.: 949-33-7
M. Wt: 212.16 g/mol
InChI Key: QPNXQHRQYAZXGR-UHFFFAOYSA-N
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Description

2(5H)-furanone,4,4-methylenebis[3-hydroxy-] is a compound belonging to the furanone family. Furanones are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by its unique structure, which includes a furanone ring and hydroxyl groups, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-furanone,4,4-methylenebis[3-hydroxy-] can be achieved through several methods. One common approach involves the transformation of 2-oxocarboxylic acids. This method typically includes the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium . Another method involves the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .

Industrial Production Methods

Industrial production of this compound often relies on the availability of precursor chemicals and the optimization of reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are crucial in scaling up the production process.

Mechanism of Action

The mechanism of action of 2(5H)-furanone,4,4-methylenebis[3-hydroxy-] involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial quorum sensing, thereby preventing bacterial communication and biofilm formation .

Comparison with Similar Compounds

2(5H)-furanone,4,4-methylenebis[3-hydroxy-] can be compared with other similar compounds such as:

These compounds share similar structural motifs but differ in their specific functional groups and applications, highlighting the uniqueness of 2(5H)-furanone,4,4-methylenebis[3-hydroxy-].

Properties

CAS No.

949-33-7

Molecular Formula

C9H8O6

Molecular Weight

212.16 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-5-oxo-2H-furan-3-yl)methyl]-2H-furan-5-one

InChI

InChI=1S/C9H8O6/c10-6-4(2-14-8(6)12)1-5-3-15-9(13)7(5)11/h10-11H,1-3H2

InChI Key

QPNXQHRQYAZXGR-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)O)CC2=C(C(=O)OC2)O

Origin of Product

United States

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